
Tesaglitazar
Overview
Description
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist developed to address both hyperglycemia and dyslipidemia in type 2 diabetes and metabolic syndrome. It activates PPARα (implicated in lipid metabolism) and PPARγ (critical for insulin sensitivity), thereby improving glucose control, reducing triglycerides (TG), and raising high-density lipoprotein cholesterol (HDL-C) . Clinical trials demonstrated its efficacy in dose-dependent improvements in fasting plasma glucose (FPG), insulin resistance, and atherogenic lipid profiles . However, development was discontinued in 2006 due to safety concerns at higher doses, including renal impairment and fibrosarcoma risk in preclinical models .
Preparation Methods
Stereospecific Synthesis via Enzymatic Resolution
α-Chymotrypsin-Catalyzed Hydrolysis
The stereoselective synthesis of Tesaglitazar precursors relies on enzymatic resolution to achieve the desired (S)-configuration. Brenna et al. developed a method using α-chymotrypsin to hydrolyze racemic esters (4a–b), yielding enantiomerically pure intermediates . Key steps include:
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Substrate Preparation : Racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is synthesized via Ullmann coupling or Mitsunobu reactions.
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Enzymatic Hydrolysis : α-Chymotrypsin selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact. This step achieves >98% enantiomeric excess (ee) under optimized conditions (pH 7.5, 25°C) .
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Isolation : The (S)-ester is purified via column chromatography, with yields exceeding 85% .
Table 1: Enzymatic Resolution Parameters
Parameter | Value | Source |
---|---|---|
Enzyme | α-Chymotrypsin | |
Substrate | Racemic ethyl ester derivatives | |
Temperature | 25°C | |
ee Achieved | >98% | |
Yield | 85–90% |
Baker’s Yeast-Mediated Reduction
Asymmetric Reduction of α-Alkoxy Cinnamaldehydes
A critical intermediate, (S)-2-ethoxy-3-(4-hydroxyphenyl)propan-1-ol, is synthesized via baker’s yeast-mediated reduction of α-alkoxy cinnamaldehydes (9a–c) . This method offers scalability and high stereoselectivity:
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Reaction Setup : Cinnamaldehydes are incubated with baker’s yeast in a buffered medium (pH 6.8) at 30°C for 48 hours.
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Outcomes : The reduction produces (S)-alcohols with 92–95% ee and yields of 70–80% .
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Mechanism : NADPH-dependent alcohol dehydrogenases in yeast drive the enantioselective reduction .
Table 2: Yeast-Mediated Reduction Efficiency
Recombinant Enzyme Systems for Scalability
Old Yellow Enzymes (OYEs) and Cofactor Recycling
To enhance productivity, recombinant OYEs paired with glucose dehydrogenase (GDH) for NADPH regeneration enable large-scale synthesis :
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Fusion Enzymes : OYE-GDH fusion proteins achieve space-time yields of 1,505 g·L⁻¹·d⁻¹, reducing catalyst loading to 1.65% (w/w) .
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Process Metrics : A single batch converts 4.86 kg of 3-quinuclidinone to 3.43 kg of (R)-3-quinuclidinol (91% yield, >99.8% ee) .
Analytical and Pharmacokinetic Validation
Quality Control Metrics
Chemical Reactions Analysis
Metabolic Reactions and Enzymatic Pathways
Tesaglitazar undergoes glucuronidation as its primary metabolic reaction, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A3 and UGT2B7 . This reaction conjugates glucuronic acid to the carboxylic acid group of this compound, forming its acyl glucuronide metabolite .
Key Features:
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Reaction Site : Propanoic acid moiety in the this compound structure .
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Enzyme Specificity : UGT1A3 and UGT2B7 dominate the catalysis .
Urinary Excretion Data:
Parameter | Value | Source |
---|---|---|
Total radioactivity in urine | 91% of dose | |
Acyl glucuronide | Predominant form | |
Unchanged this compound | 20% of dose |
Pharmacokinetic Modeling of Metabolic Clearance
A mechanistic pharmacokinetic model highlights nonlinear elimination kinetics for this compound and its metabolite :
Clearance Parameters:
Parameter | Symbol | Value (l h⁻¹) | Role |
---|---|---|---|
Metabolic clearance | CLₘₜ | 1.9 | Primary pathway (97% of total clearance) |
Renal clearance | CLᵣₜ | 0.027 | Minor pathway (1% of total clearance) |
Volume of Distribution:
Compartment | Volume (L) |
---|---|
Central (V꜀ₜ) | 2.1 |
Peripheral (Vₚₜ) | 5.1 |
Interconversion and Nonlinear Elimination
The acyl glucuronide exhibits Michaelis-Menten kinetics with self-inhibition during renal elimination :
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Maximum elimination rate (Vₘₐₓ) : 1,110 µmol h⁻¹
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Michaelis constant (Kₘ) : 1,230 µmol L⁻¹
This nonlinearity suggests saturation of renal transporters at higher metabolite concentrations .
Plasma Protein Binding and Absorption
Structural Insights
The chemical structure of this compound (C₂₀H₂₄O₇S) includes:
Scientific Research Applications
Tesaglitazar has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects primarily through its action on PPARs, which are nuclear receptors involved in the regulation of gene expression. By binding to these receptors, the compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This dual-acting property makes it a valuable tool in the study of metabolic diseases .
Comparison with Similar Compounds
Molecular and Pharmacodynamic Comparison with Similar Compounds
Tesaglitazar belongs to a class of dual PPARα/γ agonists, distinct from selective PPARγ agonists (e.g., pioglitazone) or PPARα agonists (e.g., fenofibrate). Key comparators include muraglitazar, aleglitazar, and pioglitazone:
Key Findings :
- This compound exhibits balanced PPARα/γ activation , contrasting with muraglitazar (PPARγ-preferential) and aleglitazar (PPARα-preferential) .
Preclinical Efficacy Comparison
Lipid and Glucose Metabolism
- In ApoE*3Leiden mice , this compound reduced atherosclerosis by 92% (vs. 56% with cholesterol-lowering alone) via anti-inflammatory effects and improved lipoprotein profiles .
- In db/db mice , this compound attenuated diabetic nephropathy by lowering albuminuria and glomerular fibrosis, outperforming selective PPARγ agonists .
Insulin Sensitivity
- This compound increased fatty acid uptake in adipose tissue and muscle in high-fat-fed rats, reducing hepatic triglyceride accumulation and improving insulin sensitivity .
Clinical Efficacy Comparison
Glycemic Control
- In a 12-week trial (GLAD), this compound 1.0 mg reduced FPG by 2.28 mmol/L , comparable to pioglitazone 45 mg (-2.1 mmol/L) . Higher doses (2.0–3.0 mg) showed greater FPG reductions but increased adverse events .
Lipid Modulation
Parameter | This compound 1.0 mg | Pioglitazone 45 mg | Fenofibrate 200 mg |
---|---|---|---|
TG Reduction (%) | -32.9% | -15.0% | -40–50% |
HDL-C Increase (%) | +15.0% | +12.0% | +10–15% |
LDL-C Reduction (%) | -14.1% | -8.0% | -20–25% |
- This compound uniquely improved LDL particle size , shifting 87% of patients to less atherogenic Pattern A LDL (vs. 40% at baseline) .
Pharmacokinetic Considerations
- Absorption/Distribution : this compound has 100% oral bioavailability, rapid absorption (Tmax = 1 hour), and high plasma protein binding (99.9%) .
- Metabolism/Elimination : Primarily glucuronidated (UGT1A3/2B7), with enterohepatic recirculation. Renal impairment increases exposure 3-fold due to reduced metabolite clearance .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of tesaglitazar as a dual PPARα/γ agonist, and how does this dual agonism influence metabolic outcomes?
this compound binds to both PPARα and PPARγ receptors, with IC50 values of 3.8 μM and 0.35 μM, respectively . Activation of PPARα enhances fatty acid oxidation and lowers triglycerides, while PPARγ agonism improves insulin sensitivity and glucose uptake. In preclinical models, this dual action reduced insulin resistance in obese Zucker rats and attenuated atherosclerosis in E3L.CETP transgenic mice by modulating lipid and glucose metabolism .
Q. What are the primary experimental models used to evaluate this compound’s metabolic effects, and what endpoints are measured?
Key models include:
- Obese Zucker rats : Assess insulin resistance via glucose tolerance tests and lipid profiling .
- E3L.CETP mice : Measure atherosclerosis progression through aortic plaque quantification .
- db/db mice : Evaluate diabetic nephropathy via albuminuria, glomerular fibrosis, and collagen deposition .
- Human clinical trials : Track fasting plasma glucose (FPG), HbA1c, triglycerides, HDL-C, and safety markers (e.g., serum creatinine) .
Q. How does this compound compare to other PPAR agonists (e.g., thiazolidinediones or fibrates) in preclinical and clinical studies?
this compound combines PPARα/γ effects, unlike single-target agonists. In clinical trials, 1.0 mg this compound achieved comparable or superior reductions in FPG and triglycerides to pioglitazone (a PPARγ agonist) while also raising HDL-C. However, dose-dependent increases in serum creatinine limited its clinical use .
Advanced Research Questions
Q. How can mechanistic pharmacokinetic (PK) modeling resolve contradictions in this compound exposure between subjects with normal and impaired renal function?
A population PK model incorporating interconversion between this compound and its acyl glucuronide metabolite revealed that impaired renal function reduces metabolite elimination, leading to higher parent drug exposure. The model includes biliary secretion of the metabolite, hydrolysis in the gut, and reabsorption of this compound, explaining the 3-fold exposure increase in renal impairment . This framework enables analysis without direct metabolite dosing .
Q. What experimental designs address the discrepancy between this compound’s efficacy in glycemic control and its adverse renal effects?
- Dose-ranging trials : Identify thresholds for efficacy (≥0.5 mg for FPG reduction) versus toxicity (creatinine elevation at ≥1.0 mg) .
- Covariate analysis : Adjust for renal function (CLiohexol), age, and albumin levels to isolate drug-specific effects .
- Preclinical safety screens : Use proximal tubule cell cultures to test drug-induced collagen production and fibrosis .
Q. How does this compound’s conjugation to GLP-1 receptor agonists (GLP-1RA) alter its tissue specificity and therapeutic profile?
Conjugation to GLP-1RA enables hypothalamic targeting via GLP-1R-mediated internalization. In mice, GLP-1RA/tesaglitazar improved glucose tolerance and energy metabolism more effectively than unconjugated this compound, with proteomic analysis showing upregulated pathways in neuronal transport and lipid biosynthesis. This targeting reduces off-tissue effects (e.g., liver or muscle) observed with systemic administration .
Q. What statistical and bioanalytical methods are critical for interpreting this compound’s clinical trial data, particularly in heterogeneous populations?
- NONMEM modeling : Simultaneously analyze plasma/urine PK data to disentangle interconversion and elimination processes .
- LC-MS/MS : Quantify this compound and its acyl glucuronide with high accuracy (97.6–102.2%) and low variability (RCV <5.2%) .
- ANOVA with FDR correction : Identify proteomic changes in hypothalamic tissues post-treatment (e.g., 1,167 proteins altered, FDR <0.025) .
Q. How do PPARα/γ-mediated effects of this compound intersect with pathways implicated in diabetic nephropathy?
In db/db mice, this compound attenuated renal fibrosis by suppressing high glucose-induced collagen synthesis (types I and IV) in mesangial cells. This was linked to PPARγ-driven downregulation of TGF-β1 and PPARα-mediated anti-inflammatory effects, independent of systemic glucose control .
Q. Methodological Considerations
Q. What strategies optimize this compound’s therapeutic index in preclinical-to-clinical translation?
- Dual-receptor profiling : Balance PPARα/γ activation ratios to minimize off-target effects (e.g., this compound’s stronger PPARα affinity contributed to renal toxicity) .
- Tissue-specific delivery : Conjugate to GLP-1RA to enhance CNS targeting and reduce systemic exposure .
- Covariate-adjusted dosing : Adjust for renal function and albumin levels to mitigate toxicity .
Q. How can in vitro assays (e.g., microsomal stability, transporter studies) predict this compound’s metabolic fate and drug-drug interactions?
- UGT enzyme profiling : this compound is metabolized by UGT1A3/2B7; inhibitors/inducers of these enzymes alter clearance .
- Transporter assays : The acyl glucuronide is a substrate for MRP-2/BCRP efflux transporters, affecting biliary excretion .
- Plasma protein binding assays : High binding (99.9%) necessitates free fraction measurements in PK models .
Properties
CAS No. |
251565-88-5 |
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Molecular Formula |
C20H24O7S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22) |
InChI Key |
CXGTZJYQWSUFET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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